molecular formula C9H6BrNO B2576703 8-Bromoisoquinolin-7-ol CAS No. 660398-06-1

8-Bromoisoquinolin-7-ol

Cat. No. B2576703
CAS RN: 660398-06-1
M. Wt: 224.057
InChI Key: IWMFRPFEEWSQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoisoquinolin-7-ol, also known as 8-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline-7-ol, is an organic compound that belongs to the isoquinoline family. It is a white, crystalline solid with a molecular weight of 285.22 g/mol. This compound has been studied for its potential applications in various scientific fields, such as organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Overview of 8-Hydroxyquinoline Derivatives in Medicinal Chemistry

8-Hydroxyquinoline (8-HQ) derivatives, including 8-Bromoisoquinolin-7-ol, have been recognized for their significant biological activities, drawing the attention of medicinal chemists. These compounds are explored for developing potent target-based broad-spectrum drug molecules to treat life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives make them promising candidates for various therapeutic applications, indicating their versatility in drug development (Gupta, Luxami, & Paul, 2021).

Antiprotozoal Potential of 8-Aminoquinoline Analogues

Research on 8-aminoquinoline analogues, closely related to the 8-HQ scaffold, demonstrates their potential in treating protozoal infections. Efforts to develop derivatives with broader efficacy and reduced toxicity have led to the discovery of compounds like tafenoquine for malaria prophylaxis and sitamaquine for treating visceral leishmaniasis. These findings highlight the therapeutic versatility of 8-HQ derivatives in addressing public health challenges posed by protozoal diseases (Tekwani & Walker, 2006).

Application in Skin Cancer and Cutaneous T-Cell Lymphoma Therapy

The use of Toll-like receptor (TLR) agonists, including compounds structurally related to 8-HQ, in treating skin cancers and cutaneous T-cell lymphoma underscores the clinical relevance of these derivatives. Imiquimod, a TLR 7 agonist, has shown efficacy against basal cell and squamous cell cancers, as well as cutaneous T-cell lymphoma and lentigo maligna melanoma. This suggests that 8-HQ derivatives could play a role in developing treatments for a variety of skin cancers and related conditions (Huen & Rook, 2014).

Enhancing Therapeutic Index of 8-Aminoquinolines

Efforts to improve the therapeutic index of 8-aminoquinolines, related to 8-HQ derivatives, by manipulating pharmacokinetics and metabolism, aim to dissociate efficacy from toxicity. This research direction is crucial for the broader use of these compounds in treating malaria, indicating the potential of 8-HQ derivatives in enhancing drug safety and effectiveness (Myint et al., 2011).

Fluorescent Probes for Zinc Ion Determination

The development of fluorescent sensors based on 8-aminoquinoline, a compound structurally similar to 8-HQ, for detecting Zn2+ ions showcases the application of these derivatives in environmental and biological monitoring. Introducing carboxamide groups into the 8-aminoquinoline molecule has led to 8-amidoquinoline derivatives that improve water solubility and cell membrane permeability, highlighting the scientific and practical significance of 8-HQ derivatives in sensor technology (Mohamad et al., 2021).

properties

IUPAC Name

8-bromoisoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-7-5-11-4-3-6(7)1-2-8(9)12/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMFRPFEEWSQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.